2,2'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(5-nitrobenzenesulfonate)
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Overview
Description
5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE is a complex organic compound characterized by its multiple nitro and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE typically involves multiple steps, including nitration and sulfonation reactions. The process begins with the nitration of phenolic compounds, followed by sulfonation to introduce the sulfonate groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, including redox reactions and electrophilic substitutions, affecting the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonate: Shares the sulfonate group but lacks the complex aromatic structure.
2-Nitrophenol: Contains a nitro group but lacks the sulfonate group and additional aromatic rings.
5-Nitro-2-furaldehyde: Contains a nitro group and an aldehyde group, differing in structure and reactivity.
Uniqueness
5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE is unique due to its combination of multiple nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry, where such functional groups are required for specific reactions or interactions.
Properties
Molecular Formula |
C27H20N2O12S2-2 |
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Molecular Weight |
628.6 g/mol |
IUPAC Name |
5-nitro-2-[4-[2-[4-(4-nitro-2-sulfonatophenoxy)phenyl]propan-2-yl]phenoxy]benzenesulfonate |
InChI |
InChI=1S/C27H22N2O12S2/c1-27(2,17-3-9-21(10-4-17)40-23-13-7-19(28(30)31)15-25(23)42(34,35)36)18-5-11-22(12-6-18)41-24-14-8-20(29(32)33)16-26(24)43(37,38)39/h3-16H,1-2H3,(H,34,35,36)(H,37,38,39)/p-2 |
InChI Key |
AGAAAQWHEGIRFH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
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